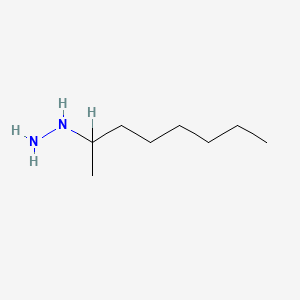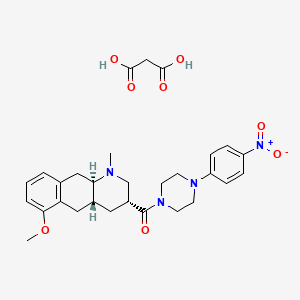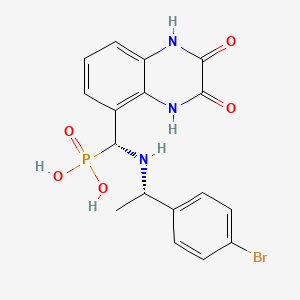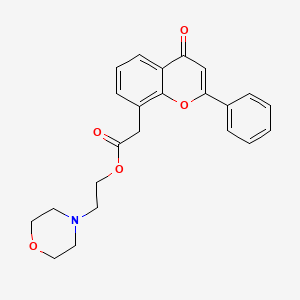
Apraclonidine
Vue d'ensemble
Description
Le chlorhydrate d'apraclonidine, également connu sous son nom commercial Iopidine, est un sympathomimétique utilisé principalement dans le traitement du glaucome. Il est un agoniste des récepteurs α2-adrénergiques et un faible agoniste des récepteurs α1-adrénergiques . Ce composé est utilisé pour prévenir ou réduire les pics de pression intraoculaire (PIO) après une chirurgie oculaire au laser et comme traitement adjuvant à court terme chez les patients atteints de glaucome à angle ouvert .
Applications De Recherche Scientifique
Apraclonidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Primarily used in the treatment of glaucoma and for the diagnosis of Horner’s syndrome.
Industry: Employed in the formulation of ophthalmic solutions and other pharmaceutical products.
Mécanisme D'action
Target of Action
Apraclonidine is a relatively selective alpha2 adrenergic receptor agonist . It also stimulates alpha1 receptors to a lesser extent . These receptors are primarily found in the smooth muscles of the blood vessels and the heart, and they play a crucial role in the regulation of blood pressure and heart rate.
Mode of Action
This compound interacts with its targets, the alpha2 adrenergic receptors, leading to a decrease in the production of cyclic adenosine monophosphate (cAMP) by inhibiting adenylate cyclase . This results in the constriction of afferent ciliary process vessels, reducing aqueous humor production . It also increases uveoscleral outflow .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adrenergic signaling pathway . By acting as an agonist at the alpha2 adrenergic receptors, this compound triggers a cascade of events that ultimately lead to the reduction of intraocular pressure. This involves the constriction of afferent ciliary process vessels and an increase in uveoscleral outflow .
Pharmacokinetics
This compound has a protein binding of 98.7% . It has an elimination half-life of 8 hours , indicating that it is metabolized and excreted relatively quickly. The onset of its action occurs within 1 hour, with a peak effect observed at 3-5 hours, and its duration of action is approximately 12 hours .
Result of Action
The primary result of this compound’s action is a significant lowering of intraocular pressure with minimal effects on cardiovascular and pulmonary parameters . This is achieved through a dual mechanism of reducing aqueous humor production and increasing uveoscleral outflow .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Apraclonidine is a relatively selective alpha2 adrenergic receptor agonist that stimulates alpha1 receptors to a lesser extent . It interacts with these receptors, which are proteins, to exert its effects .
Cellular Effects
This compound significantly lowers intraocular pressure with minimal effects on cardiovascular and pulmonary parameters . It lowers intraocular pressure by reducing aqueous humor production and increasing uveoscleral outflow .
Temporal Effects in Laboratory Settings
The peak ocular hypotensive effect of this compound occurs at two hours post-dosing
Méthodes De Préparation
La préparation du chlorhydrate d'apraclonidine implique plusieurs voies de synthèse et conditions de réaction. Une méthode courante consiste à faire réagir la 2,6-dichloroaniline avec la 2-imidazoline . La réaction est généralement effectuée en présence d'un solvant approprié et sous des conditions de température contrôlée pour assurer la formation du produit souhaité. Les méthodes de production industrielles font souvent appel à la chromatographie liquide haute performance (CLHP) pour purifier le composé .
Analyse Des Réactions Chimiques
Le chlorhydrate d'apraclonidine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être réalisée à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction impliquent généralement l'utilisation d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les milieux acides ou basiques, les températures spécifiques et les solvants comme le méthanol ou le chloroforme. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
4. Applications de la recherche scientifique
Le chlorhydrate d'this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé de référence en chimie analytique pour le développement de nouvelles méthodes analytiques.
Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et les interactions avec les récepteurs.
Médecine : Principalement utilisé dans le traitement du glaucome et pour le diagnostic du syndrome de Horner.
Industrie : Employé dans la formulation de solutions ophtalmiques et d'autres produits pharmaceutiques.
5. Mécanisme d'action
Le mécanisme d'action du chlorhydrate d'this compound implique son activité agoniste relativement sélective sur les récepteurs α2-adrénergiques, avec une certaine activité sur les récepteurs α1 . Il réduit la pression intraoculaire en diminuant la production d'humeur aqueuse et en augmentant l'écoulement uvéoscléral. Ce double mécanisme implique la constriction des vaisseaux du processus ciliaire afférent et un écoulement trabéculaire amélioré .
Comparaison Avec Des Composés Similaires
Le chlorhydrate d'apraclonidine est souvent comparé à d'autres agonistes α2-adrénergiques tels que la brimonidine et la clonidine . Bien que tous ces composés partagent des mécanismes d'action similaires, le chlorhydrate d'this compound est unique dans son application spécifique pour la réduction à court terme de la PIO et ses effets secondaires cardiovasculaires relativement faibles . D'autres composés similaires comprennent :
Brimonidine : Un autre agoniste α2-adrénergique utilisé dans le traitement du glaucome.
Clonidine : Principalement utilisée pour l'hypertension mais a également des applications dans le traitement du glaucome.
Le chlorhydrate d'this compound se distingue par son utilisation spécifique dans les applications oculaires et son efficacité à réduire les pics de PIO après la chirurgie .
Propriétés
IUPAC Name |
2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N4.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2,12H2,(H2,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQYGBJVDRBCHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045749 | |
| Record name | Apraclonidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73218-79-8, 66711-21-5 | |
| Record name | Apraclonidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73218-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apraclonidine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073218798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apraclonidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Aminoclonidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 73218-79-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APRACLONIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2VW67N38H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
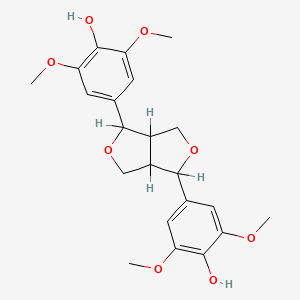
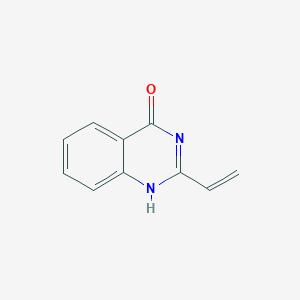


![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)
![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)



